N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a pyrazole ring substituted with a benzyl group at the nitrogen atom and a benzenesulfonamide group at the fourth position of the pyrazole ring. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide typically involves the reaction of 1-benzyl-1H-pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound is believed to interfere with the metabolic pathways of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound has a similar structure but lacks the benzyl group on the pyrazole ring.
N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide: This compound has a phenyl group instead of a benzyl group and an additional methyl group on the benzenesulfonamide moiety.
Uniqueness
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide is unique due to the presence of the benzyl group on the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and potentially its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
CAS No. |
88095-62-9 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21,16-9-5-2-6-10-16)18-15-11-17-19(13-15)12-14-7-3-1-4-8-14/h1-11,13,18H,12H2 |
InChI Key |
RMWQMWUJQDMFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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